

The Role of Navtemadlin in Restoring p53 Function: A Technical Guide

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Compound of Interest		
Compound Name:	Navtemadlin	
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Executive Summary

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair.[1] Its inactivation, a hallmark of many cancers, can occur through mutation of the TP53 gene or through functional suppression.[2] In many malignancies with wild-type TP53, the p53 pathway is inhibited by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2][3] Overexpression of MDM2 leads to the ubiquitination and subsequent proteasomal degradation of p53, effectively silencing its tumor-suppressive functions.[2] **Navtemadlin** (formerly AMG 232, KRT-232) is a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[2][4] By binding to MDM2 with high affinity, **Navtemadlin** prevents the MDM2-mediated degradation of p53, leading to the restoration of p53 function and the induction of apoptosis in cancer cells with wild-type TP53. This document provides a comprehensive technical overview of the mechanism of action of **Navtemadlin**, the experimental methodologies used to characterize its activity, and a summary of key preclinical and clinical findings.

The p53-MDM2 Signaling Pathway

Under normal cellular conditions, p53 levels are kept low through a negative feedback loop involving MDM2.[2] In response to cellular stress, such as DNA damage or oncogene activation, p53 is stabilized and activated, leading to the transcription of target genes that can

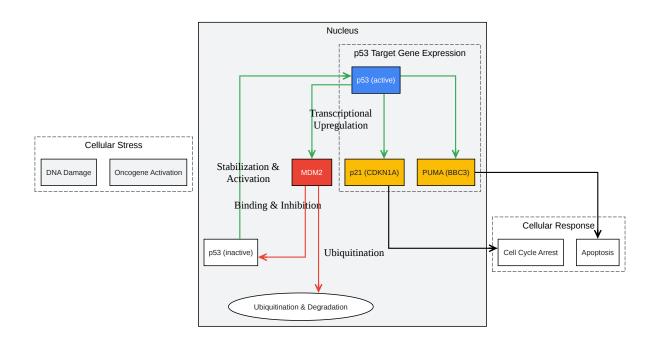




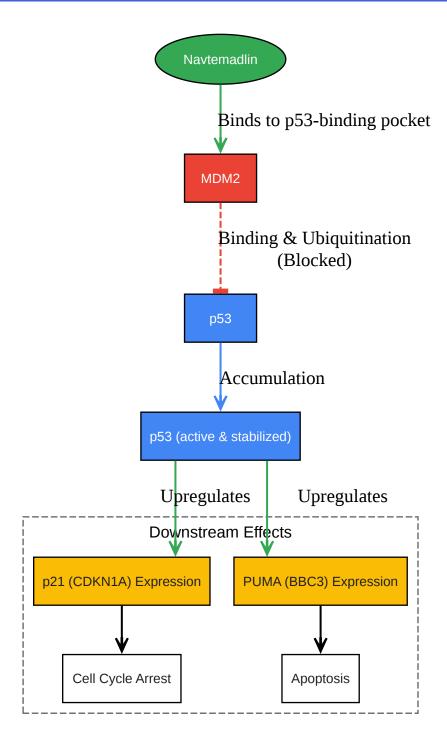


induce cell cycle arrest, apoptosis, or senescence.[1][5] One of the transcriptional targets of p53 is the MDM2 gene itself, creating a tightly regulated feedback mechanism.[2][4] In many cancers, this balance is disrupted by the overexpression of MDM2, leading to excessive p53 degradation and uncontrolled cell proliferation.[3]

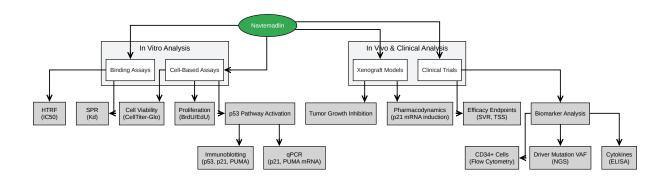












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